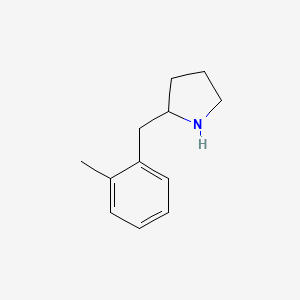

2-(2-Methylbenzyl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

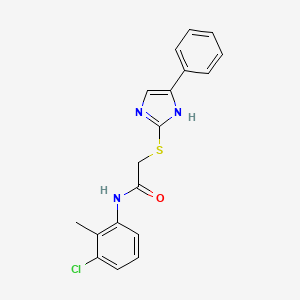

2-(2-Methylbenzyl)pyrrolidine is a chemical compound with the molecular formula C12H17N . It is a nitrogen-containing heterocycle .

Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is also possible .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For instance, a nickel catalyst and benzaldehyde can enable C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . Also, the combination of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C(sp3)-C(sp2) cross-couplings .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H17N), average mass (175.270 Da), and monoisotopic mass (175.136093 Da) .Scientific Research Applications

Chiral Auxiliary in Antibacterial Synthesis

2-(2-Methylbenzyl)pyrrolidine has been utilized in the synthesis of 3‐(1‐aminoethyl)pyrrolidines, serving as a chiral auxiliary. These pyrrolidines are crucial intermediates in the production of quinolone antibacterials, highlighting their significance in the development of antibiotic compounds (Schroeder et al., 1992).

Stereoselective Cyclizations

The compound plays a role in the formation of 2,4-disubstituted pyrrolidines through cyclization reactions, where it is used as a chiral auxiliary. This process is significant for producing compounds with high selectivity for cis isomers, which are important in various chemical syntheses (Coldham et al., 1997).

Synthesis of Optically Pure Compounds

This compound is involved in the preparation of optically pure compounds, such as 2-(l-hydroxybenzyl)piperidine and pyrrolidine. The reaction process demonstrates high control over stereoselectivity, creating chiral carbons with defined configurations, crucial for the production of enantiomerically pure pharmaceuticals (Ruano et al., 2006).

Synthesis of Chiral 3-Substituted Pyrrolidines

The compound is instrumental in synthesizing chiral 3-substituted pyrrolidines/pyrrolidinones. Here, it acts as both a nitrogen-protecting group and a chiral auxiliary, critical for creating compounds with potential applications in pharmaceuticals and drug design (Suto et al., 1992).

Mechanism of Action

While the specific mechanism of action for 2-(2-Methylbenzyl)pyrrolidine is not mentioned in the search results, pyrrolidines and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Safety and Hazards

Future Directions

Pyrrolidines, including 2-(2-Methylbenzyl)pyrrolidine, have significant potential in drug discovery due to their presence in many natural products and pharmacologically important agents . The molecular diversity and complexity of pyrrolidine-based molecules allow for the design and development of more active and less toxic drug candidates . Future research could focus on elucidating the structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .

properties

IUPAC Name |

2-[(2-methylphenyl)methyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-5-2-3-6-11(10)9-12-7-4-8-13-12/h2-3,5-6,12-13H,4,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVCYCAGTSOXAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2357452.png)

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2357457.png)

![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)

![N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2357464.png)

![2-cyclopentyl-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2357466.png)

![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)

![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)

![N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide](/img/structure/B2357473.png)